molecular formula C12H6Cl3N3O2S B11102893 1-[(2,3,4-trichlorophenyl)sulfonyl]-1H-benzotriazole

1-[(2,3,4-trichlorophenyl)sulfonyl]-1H-benzotriazole

Cat. No.: B11102893
M. Wt: 362.6 g/mol
InChI Key: NDUPJUJSLQFXMC-UHFFFAOYSA-N
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Description

1H-1,2,3-Benzotriazol-1-yl (2,3,4-trichlorophenyl) sulfone is a compound that combines the structural features of benzotriazole and trichlorophenyl sulfone Benzotriazole is known for its versatile synthetic utility and unique physicochemical properties, while trichlorophenyl sulfone is recognized for its stability and reactivity

Preparation Methods

The synthesis of 1H-1,2,3-benzotriazol-1-yl (2,3,4-trichlorophenyl) sulfone typically involves the reaction of benzotriazole with a trichlorophenyl sulfone derivative. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or acetonitrile, and a base, such as triethylamine, to facilitate the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

1H-1,2,3-Benzotriazol-1-yl (2,3,4-trichlorophenyl) sulfone undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce a sulfone oxide .

Scientific Research Applications

1H-1,2,3-Benzotriazol-1-yl (2,3,4-trichlorophenyl) sulfone has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides, esters, and other derivatives.

    Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.

    Medicine: In medicinal chemistry, the compound is explored for its potential therapeutic properties.

    Industry: The compound is used in the production of specialty chemicals, including polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 1H-1,2,3-benzotriazol-1-yl (2,3,4-trichlorophenyl) sulfone involves its ability to act as a leaving group in substitution reactions. The benzotriazole moiety stabilizes the transition state, facilitating the formation of the desired product. The compound can also interact with molecular targets, such as enzymes and receptors, through non-covalent interactions, including hydrogen bonding and π-π stacking .

Comparison with Similar Compounds

1H-1,2,3-Benzotriazol-1-yl (2,3,4-trichlorophenyl) sulfone can be compared with other benzotriazole derivatives, such as:

The uniqueness of 1H-1,2,3-benzotriazol-1-yl (2,3,4-trichlorophenyl) sulfone lies in its combination of benzotriazole and trichlorophenyl sulfone moieties, which confer distinct reactivity and stability properties .

Properties

Molecular Formula

C12H6Cl3N3O2S

Molecular Weight

362.6 g/mol

IUPAC Name

1-(2,3,4-trichlorophenyl)sulfonylbenzotriazole

InChI

InChI=1S/C12H6Cl3N3O2S/c13-7-5-6-10(12(15)11(7)14)21(19,20)18-9-4-2-1-3-8(9)16-17-18/h1-6H

InChI Key

NDUPJUJSLQFXMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=NN2S(=O)(=O)C3=C(C(=C(C=C3)Cl)Cl)Cl

Origin of Product

United States

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